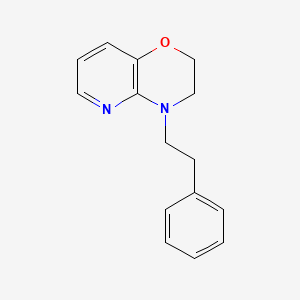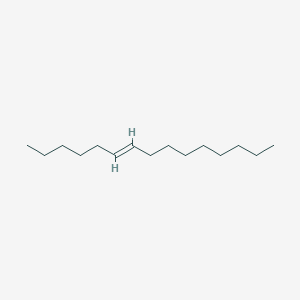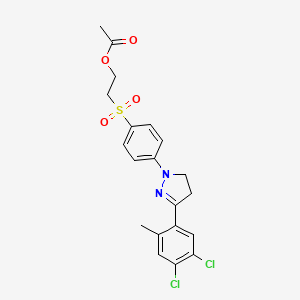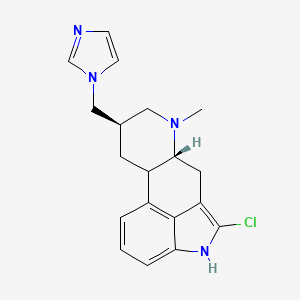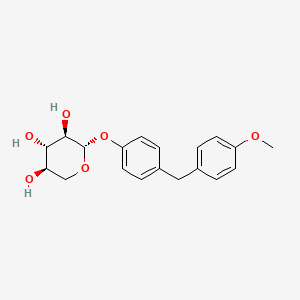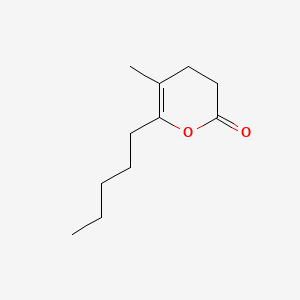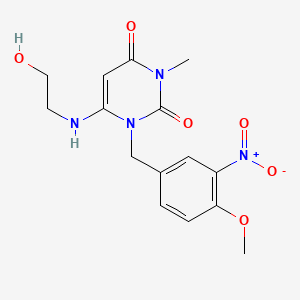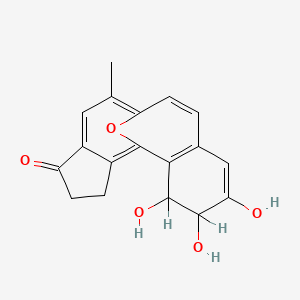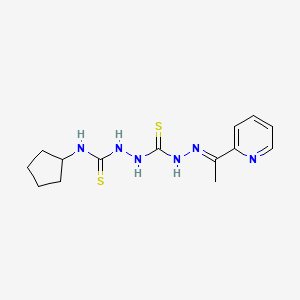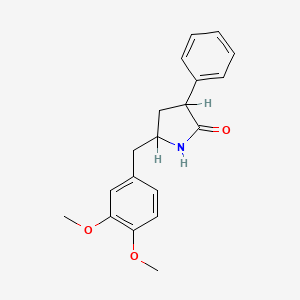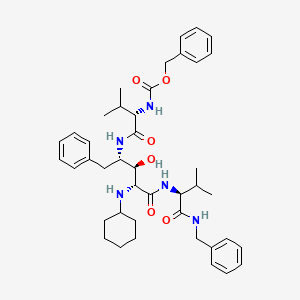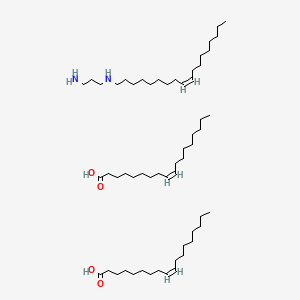
Einecs 251-846-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 251-846-4 refers to oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of oleic acid with (Z)-N-octadec-9-enylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of catalysts and specific solvents can also enhance the efficiency of the reaction, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The double bond in oleic acid can be oxidized to form epoxides or diols.
Reduction: : The diamine component can be reduced to form secondary or tertiary amines.
Substitution: : The hydroxyl groups in oleic acid can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Epoxides and Diols: : Resulting from the oxidation of oleic acid.
Secondary and Tertiary Amines: : Formed through the reduction of the diamine component.
Substituted Derivatives: : Depending on the substitution reaction, a variety of functionalized products can be obtained.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: : Employed in the production of lubricants, adhesives, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: : The oleic acid component can interact with cell membranes, affecting their fluidity and permeability.
Pathways: : The diamine component may influence signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
This compound is unique due to its specific combination of oleic acid and diamine. Similar compounds include:
Oleic Acid Derivatives: : Other esters and amides of oleic acid.
Diamine Derivatives: : Other diamines with different alkyl chain lengths and functional groups.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Properties
CAS No. |
34140-91-5 |
|---|---|
Molecular Formula |
C21H44N2.2C18H34O2 C57H112N2O4 |
Molecular Weight |
889.5 g/mol |
IUPAC Name |
(Z)-octadec-9-enoic acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,23H,2-8,11-22H2,1H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b3*10-9- |
InChI Key |
VTXWSJAEIWTHCL-DJNDIFCPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


